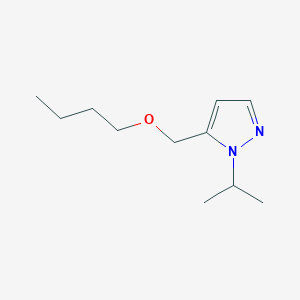

5-(butoxymethyl)-1-isopropyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a butoxymethyl group at position 5 and an isopropyl group at position 1 of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.

Análisis De Reacciones Químicas

Oxidation Reactions

The butoxymethyl group (-CH₂-O-C₄H₉) may undergo oxidation under specific conditions:

-

Ether Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ could cleave the ether bond, yielding a carboxylic acid or ketone, depending on the substituent stability .

-

Pyrazole Ring Oxidation : The aromatic ring is generally stable, but harsh conditions (e.g., HNO₃/H₂SO₄) may introduce nitro groups at the C-3 or C-4 positions.

Example Reaction :

This compoundKMnO4H2O2,Δ5-Carboxymethyl-1-isopropyl-1H-pyrazole[1][5]

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-rich nature facilitates EAS at the C-4 position:

Nucleophilic Substitution

The butoxymethyl group’s oxygen can act as a weak nucleophile. For example, alkylation with methyl iodide in basic conditions may yield branched ethers .

Hydrolysis and Ether Cleavage

The butoxymethyl ether is resistant to hydrolysis under mild conditions but may cleave in concentrated HBr/HOAc:

This compoundΔHBr, HOAc5-Hydroxymethyl-1-isopropyl-1H-pyrazole[5]

Cyclization and Condensation

The butoxymethyl group can participate in cyclization with hydrazines or carbonyl compounds:

-

Imidazopyrazole Formation : Reaction with hydrazine derivatives forms fused heterocycles .

-

Knoevenagel Condensation : With aldehydes, α,β-unsaturated ketones may form .

Example :

This compound+BenzaldehydeEtOH, KOH5-(Butoxymethyl)-1-isopropyl-3-styryl-1H-pyrazole[7]

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling reactions:

-

Suzuki Coupling : Aryl boronic acids introduce aryl groups at C-4 using Pd(PPh₃)₄ .

-

Heck Reaction : Alkenes couple at the pyrazole ring’s vacant positions .

Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

Pharmaceutical Applications

The pyrazole derivatives, including 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, exhibit a range of biological activities that make them valuable in drug development:

- Anti-inflammatory Properties : Pyrazoles have been studied for their anti-inflammatory effects. Research indicates that they can inhibit enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting their potential as anticancer agents .

- Analgesic Effects : Some pyrazoles possess analgesic properties comparable to traditional pain medications. Their mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a role in pain and inflammation .

- Antimicrobial Activity : Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

Numerous studies have focused on the pharmacological effects of pyrazole derivatives:

- Anti-cancer Studies : Research has shown that specific pyrazole derivatives exhibit significant anticancer activity against various cell lines. For example, certain compounds demonstrated IC50 values indicating strong inhibition of cancer cell growth, suggesting their potential as lead compounds for drug development .

- Inflammation Models : In vivo studies using animal models have demonstrated the efficacy of pyrazole derivatives in reducing inflammation markers, supporting their use in developing new anti-inflammatory drugs .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Kinase inhibition | |

| Analgesic | Pain pathway modulation | |

| Antimicrobial | Bacterial growth inhibition |

Mecanismo De Acción

The mechanism of action of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparación Con Compuestos Similares

Similar Compounds

1-isopropyl-1H-pyrazole: Lacks the butoxymethyl group, which may result in different chemical reactivity and biological activity.

5-(methoxymethyl)-1-isopropyl-1H-pyrazole: Contains a methoxymethyl group instead of a butoxymethyl group, potentially altering its physicochemical properties and biological effects.

5-(ethoxymethyl)-1-isopropyl-1H-pyrazole: Similar to the butoxymethyl derivative but with an ethoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

5-(butoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of the butoxymethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the butoxymethyl group can participate in specific chemical reactions, providing opportunities for further functionalization and derivatization.

Propiedades

IUPAC Name |

5-(butoxymethyl)-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMROFMRMPRQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=NN1C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.